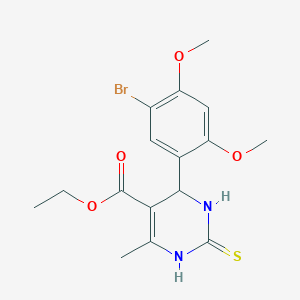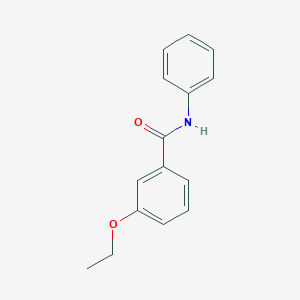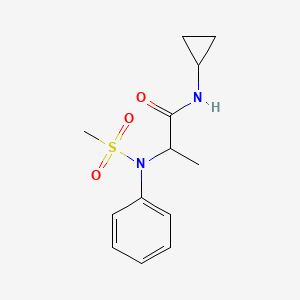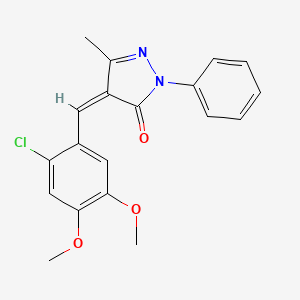![molecular formula C20H29BrN2O4 B3970328 1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970328.png)
1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate
Übersicht
Beschreibung
1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is often referred to as BZA, and it has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
BZA acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is widely distributed throughout the body, including the brain. When BZA binds to the sigma-1 receptor, it modulates various cellular processes, including calcium signaling, oxidative stress, and protein folding. These effects are thought to be responsible for the therapeutic potential of BZA in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
BZA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate calcium signaling, which is important for neuronal function and survival. BZA has also been shown to reduce oxidative stress, which is implicated in various neurodegenerative disorders. Additionally, BZA has been shown to modulate protein folding, which is important for the proper functioning of various proteins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BZA in lab experiments is its high affinity for the sigma-1 receptor. This allows for selective modulation of this receptor, which is important for studying its role in various physiological processes. Additionally, BZA is relatively easy to synthesize, which makes it readily available for use in research. One of the limitations of using BZA in lab experiments is its potential for off-target effects, which can complicate the interpretation of results. Additionally, the effects of BZA on other cellular processes outside of the sigma-1 receptor are not well understood, which limits its potential use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BZA. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of BZA on calcium signaling, oxidative stress, and protein folding. Finally, the potential for off-target effects of BZA should be further explored in order to better understand its specificity and selectivity for the sigma-1 receptor.
Wissenschaftliche Forschungsanwendungen
BZA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including neurotransmission, ion channel regulation, and cell survival. BZA has been used to study the role of sigma-1 receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[1-[(2-bromophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2.C2H2O4/c19-18-8-4-3-7-16(18)15-20-13-9-17(10-14-20)21-11-5-1-2-6-12-21;3-1(4)2(5)6/h3-4,7-8,17H,1-2,5-6,9-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOIWUISYWXMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3970254.png)
![1-(diphenylmethyl)-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B3970255.png)
![N,N-bis(2-ethoxyethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3970273.png)

![N-[(2S*,4R*,6S*)-2-benzyl-6-(4-methyl-1H-imidazol-5-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3970290.png)

![1,1'-(1,4-piperazinediyl)bis[3-(2-chloro-4-methylphenoxy)-2-propanol]](/img/structure/B3970295.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-nitrobenzoate](/img/structure/B3970308.png)
![2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970316.png)



![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970351.png)